2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4F3NO3 |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)4-1-3(10-13-4)2-5(11)12/h1H,2H2,(H,11,12) |
InChI Key |
PWRWAHNRFUWSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)isoxazole Core
The key step in the preparation is the formation of the 5-(trifluoromethyl)isoxazole ring. This is typically achieved via the 1,3-dipolar cycloaddition of nitrile oxides generated in situ from halogenated oximes with trifluoromethyl-substituted alkenes or related precursors.
- Starting Materials: Functionalized halogenoximes (e.g., chloroximes) and 2-bromo-3,3,3-trifluoroprop-1-ene.
- Reaction Conditions: The reaction is carried out in ethyl acetate or diethyl ether with bases such as sodium bicarbonate or triethylamine to facilitate nitrile oxide generation and cycloaddition.
- Temperature: Typically performed at 0°C to room temperature to control reaction rate and selectivity.
- Yield: Isolated yields range from 40% to 95%, depending on substrate and scale.
- Scale: The method has been demonstrated on scales up to 150 g, indicating good scalability.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Chloroxime + 2-bromo-3,3,3-trifluoroprop-1-ene, NaHCO3, EtOAc, 0°C to RT | Formation of 5-(trifluoromethyl)isoxazole intermediate in 69% yield (up to 100 g scale) |
This approach avoids the formation of furoxan byproducts by careful control of reaction conditions and stoichiometry.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 3-position of the isoxazole ring can be introduced via alkylation or carboxylation reactions of the isoxazole intermediate.
One approach involves the use of halomethyl-substituted isoxazoles (e.g., 5-(bromomethyl)-3-(trifluoromethyl)isoxazole) as intermediates, which can be converted to the corresponding acetic acid derivatives by nucleophilic substitution with cyanide followed by hydrolysis or direct carboxylation.
Alternatively, direct oxidation of methyl-substituted isoxazoles to the corresponding acetic acid derivatives is possible under controlled oxidative conditions.
Purification and Recrystallization
Purification is typically achieved by:
- Precipitation and separation of the product from the reaction mixture.
- Acidic aqueous treatment to remove impurities.
- Recrystallization from solvents such as toluene, ethyl acetate, or mixtures thereof to enhance purity and enantiomeric excess when applicable.
Detailed Reaction Analysis and Data
Reaction Parameters and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cycloaddition of chloroxime and trifluoropropene | NaHCO3, EtOAc, 0°C to RT | 69 | Up to 100 g scale, avoids furoxan byproduct |
| Alkylation to introduce bromomethyl group | Standard alkylation conditions | 20-40 | Intermediate for acetic acid introduction |
| Hydrolysis/carboxylation to acetic acid | Acidic aqueous treatment | Variable | Requires careful control to avoid degradation |
| Recrystallization | Toluene or ethyl acetate | - | Improves purity and yield |
Spectroscopic and Analytical Data
- NMR: Characteristic signals for trifluoromethyl group observed in ^19F NMR at approximately -65 to -67 ppm.
- IR: Strong absorption bands around 1660 cm^-1 indicative of isoxazole ring and carboxylic acid functionalities.
- Melting Points: Vary depending on substitution pattern; typical range 40-60°C for intermediates.
Summary of Key Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | Generation of nitrile oxide from halogenoxime | Chloroxime, base (NaHCO3 or Et3N), solvent (EtOAc or Et2O) | Formation of reactive nitrile oxide intermediate |
| 2 | 1,3-Dipolar cycloaddition with trifluoropropene | 2-bromo-3,3,3-trifluoroprop-1-ene, 0°C to RT | Formation of 5-(trifluoromethyl)isoxazole core |
| 3 | Functionalization to introduce acetic acid side chain | Alkylation/hydrolysis or oxidation steps | Conversion to 2-(5-(trifluoromethyl)isoxazol-3-yl)acetic acid |
| 4 | Purification and recrystallization | Acidic aqueous treatment, recrystallization | High purity product with good yield |
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted isoxazoles
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of isoxazole derivatives, including 2-(5-(trifluoromethyl)isoxazol-3-yl)acetic acid. Research indicates that compounds with trifluoromethyl groups exhibit significant inhibitory effects on cancer cell lines. For instance, one study reported that derivatives of isoxazole showed IC50 values below 20 µM against various cancer cell lines, including HCT116 and HePG2 . The presence of the trifluoromethyl group enhances the biological activity by improving metabolic stability and solubility, making these compounds promising candidates for further development in cancer therapeutics.
EPAC Antagonism
The compound has been studied as a potential EPAC (Exchange Protein directly Activated by cAMP) antagonist. EPAC proteins are involved in various signaling pathways related to cancer progression and metabolic diseases. Structural modifications of isoxazole compounds have led to the discovery of potent EPAC inhibitors with low micromolar activity . These findings suggest that this compound could serve as a valuable pharmacological probe in elucidating the role of EPAC in disease mechanisms.
Insecticide Development
The compound is also being investigated for its potential use as an insecticide. The mechanism involves antagonistic inhibition of chloride channels in arthropods via binding to gamma-aminobutyric acid (GABA) receptors . This selectivity allows for effective pest control without affecting mammalian systems, making it suitable for veterinary applications, particularly in treating fleas and ticks in pets.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, often involving the reaction of isoxazole derivatives with acetic acid or its derivatives under controlled conditions to ensure high yields and purity . Novel synthetic routes have been developed to improve enantiomeric excess and reduce the need for complex purification methods .
Case Study: Anti-Cancer Screening
A study conducted on a series of isoxazole derivatives demonstrated their effectiveness against pancreatic cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM . This case underscores the potential of this compound in cancer therapy.
Case Study: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a marked decrease in pest populations with minimal impact on beneficial insects, showcasing its potential as a targeted insecticide .
Data Tables
| Application Area | Specific Use | Key Findings/IC50 Values |
|---|---|---|
| Anti-Cancer | Inhibition of cancer cell lines | IC50 < 20 µM |
| EPAC Antagonism | Potential therapeutic probe | Low micromolar activity |
| Agricultural Insecticide | Targeted pest control | Effective against fleas/ticks |
Mechanism of Action
The mechanism by which 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic Acid
- Structure : Replaces the trifluoromethyl group with a 2,4-difluorophenyl substituent.
- Molecular weight: 239.17 g/mol (vs. ~241–244 g/mol for the trifluoromethyl analog). Impact: Reduced metabolic stability due to the absence of -CF₃, but improved binding to aromatic pockets in biological targets .
(2-(Trifluoromethyl)thiazol-4-yl)-acetic Acid
- Structure : Substitutes the isoxazole ring with a thiazole ring, retaining the -CF₃ group.
- Key Differences: Thiazole’s sulfur atom enhances hydrogen-bond acceptor capacity compared to isoxazole’s oxygen. Increased acidity (thiazole pKa ~2.5 vs. isoxazole pKa ~1.5) due to sulfur’s polarizability. Impact: Potential for stronger interactions with metal ions or cysteine residues in enzymes .
2-(3-Methylisoxazol-5-yl)acetic Acid
- Structure : Replaces -CF₃ with a methyl (-CH₃) group on the isoxazole ring.
- Key Differences :
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic Acid
- Structure : Features a 4-chlorophenyl substituent instead of -CF₃.
- Key Differences :
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid
- Structure : Replaces isoxazole with a thiadiazole ring and adds a thioether linkage.
- Key Differences: Thiadiazole is more electron-deficient, increasing electrophilicity. Thioether linkage may improve radical scavenging or metal chelation.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Key Substituent | pKa (Acetic Acid) | LogP (Predicted) |
|---|---|---|---|---|
| 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid | ~241–244 | -CF₃ | ~3.2 | 1.8–2.2 |
| [5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid | 239.17 | 2,4-difluorophenyl | ~3.0 | 2.0–2.5 |
| (2-(Trifluoromethyl)thiazol-4-yl)-acetic acid | ~222 | -CF₃ (thiazole) | ~2.5 | 1.5–1.9 |
| 2-(3-Methylisoxazol-5-yl)acetic acid | ~155 | -CH₃ | ~3.5 | 0.5–1.0 |
| 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid | ~242 | 4-chlorophenyl | ~2.8 | 2.2–2.6 |
Biological Activity
2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the trifluoromethyl group in its structure enhances its lipophilicity and biological interactions, making it a valuable candidate for various therapeutic applications.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C6H4F3N2O2 |
| Molecular Weight | 194.1 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antimicrobial Activity : Studies have indicated that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial enzymes, leading to reduced cell viability .
- Anti-cancer Properties : The compound has shown potential anti-cancer effects, particularly against breast cancer cell lines (e.g., MCF-7). For instance, related isoxazole compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation .
- Anti-inflammatory Effects : Isoxazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially serving as leads for anti-inflammatory drug development. The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been documented in related studies .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including those with trifluoromethyl groups. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Study 2: Anti-cancer Activity
In vitro assays demonstrated that a series of trifluoromethylated isoxazoles exhibited IC50 values as low as 2.63 µM against MCF-7 cells. This was attributed to the unique electronic properties imparted by the trifluoromethyl group, which enhances binding affinity to cancer-related targets .
Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of isoxazole derivatives revealed that compounds like this compound significantly reduced pro-inflammatory cytokine production in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Cell Signaling Modulation : It could alter signaling pathways associated with cell proliferation and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
